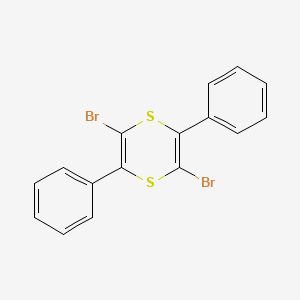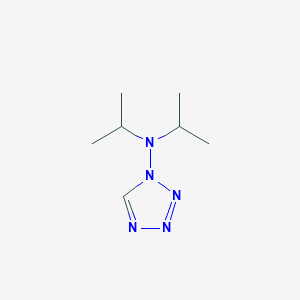
N,N-Di(propan-2-yl)-1H-tetrazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Di(propan-2-yl)-1H-tetrazol-1-amine is an organic compound with a unique structure that includes a tetrazole ring and two isopropyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(propan-2-yl)-1H-tetrazol-1-amine typically involves the reaction of isopropylamine with a tetrazole derivative under controlled conditions. One common method includes the use of a tetrazole precursor, such as 5-aminotetrazole, which reacts with isopropylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including distillation and crystallization, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Di(propan-2-yl)-1H-tetrazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenating agents, such as chlorine or bromine, are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in halogenated tetrazole compounds.
Applications De Recherche Scientifique
N,N-Di(propan-2-yl)-1H-tetrazol-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tetrazole-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Di(propan-2-yl)-1H-tetrazol-1-amine involves its interaction with specific molecular targets. The tetrazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the isopropyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine with similar steric properties but different reactivity.
Diisopropylamine: A secondary amine with comparable steric hindrance but lacking the tetrazole ring.
N,N’-Diisopropylcarbodiimide: A carbodiimide used in peptide synthesis with distinct chemical properties.
Uniqueness
N,N-Di(propan-2-yl)-1H-tetrazol-1-amine is unique due to the presence of the tetrazole ring, which imparts specific reactivity and potential biological activity. The combination of the tetrazole ring and isopropyl groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
4772-43-4 |
|---|---|
Formule moléculaire |
C7H15N5 |
Poids moléculaire |
169.23 g/mol |
Nom IUPAC |
N,N-di(propan-2-yl)tetrazol-1-amine |
InChI |
InChI=1S/C7H15N5/c1-6(2)12(7(3)4)11-5-8-9-10-11/h5-7H,1-4H3 |
Clé InChI |
KOOSVDLGLFCZEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)N1C=NN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


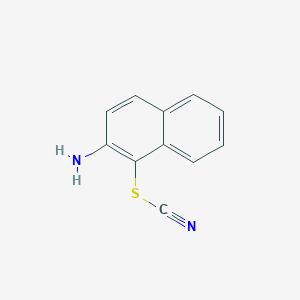
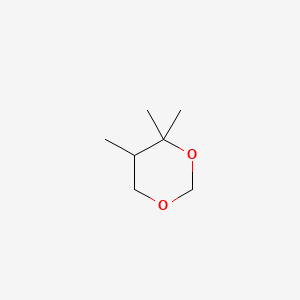
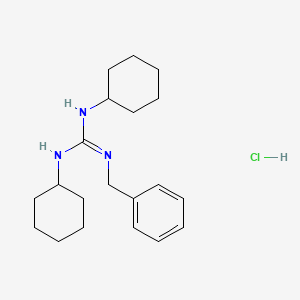
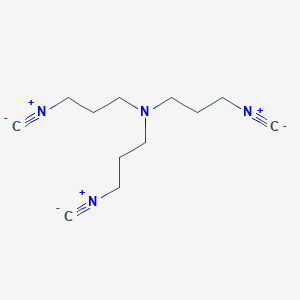
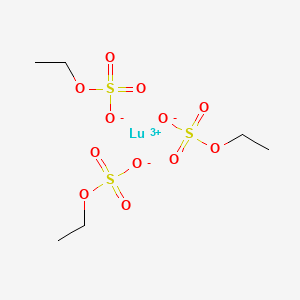
![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
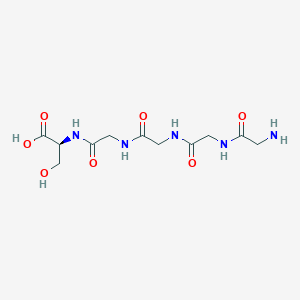
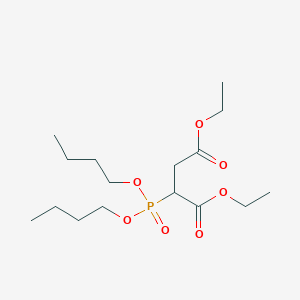
![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)
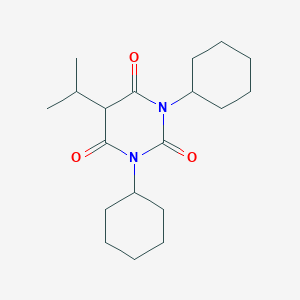
![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
